BenchChemオンラインストアへようこそ!

Acetamide,N-(1-cycloocten-1-ylmethyl)-

Muscarinic M3 receptor GPCR pharmacology Structure-activity relationship

Acetamide, N-(1-cycloocten-1-ylmethyl)- (CAS 361343-39-7) is a small-molecule amide with the formula C₁₁H₁₉NO and a molecular weight of 181.27 g/mol. It belongs to the class of N-substituted acetamides where the substituent is a medium-sized, unsaturated eight-membered carbocycle.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
Cat. No. B13824152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-(1-cycloocten-1-ylmethyl)-
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CCCCCCC1
InChIInChI=1S/C11H19NO/c1-10(13)12-9-11-7-5-3-2-4-6-8-11/h7H,2-6,8-9H2,1H3,(H,12,13)/b11-7+
InChIKeyRXZAZCKPYTYYLD-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(1-cycloocten-1-ylmethyl)-: Baseline Compound Profile for Informed Procurement


Acetamide, N-(1-cycloocten-1-ylmethyl)- (CAS 361343-39-7) is a small-molecule amide with the formula C₁₁H₁₉NO and a molecular weight of 181.27 g/mol [1]. It belongs to the class of N-substituted acetamides where the substituent is a medium-sized, unsaturated eight-membered carbocycle. The compound features a transannular (E)-configured double bond within the cyclooctene ring, which distinguishes it from its close saturated analog, N-(cyclooctylmethyl)acetamide (CAS 361343-40-0, C₁₁H₂₁NO, MW 183.16) [2]. A third related analog exists as the methylene variant, N-(cyclooctylmethylene)acetamide (CAS 757959-96-9) [3]. These three compounds form a tight structural triad, yet their physicochemical and biological characteristics diverge due to the presence and nature of the unsaturation, which constitutes the central differentiation axis for scientific selection.

Why Generic Substitution Fails for Acetamide, N-(1-cycloocten-1-ylmethyl)- (CAS 361343-39-7)


The three C₁₁ cyclooctyl-acetamide analogs share the same core scaffold but are not interchangeable. The double bond in N-(1-cycloocten-1-ylmethyl)acetamide imparts a planar, electron-rich character and a distinct geometric constraint (E-configuration) that is absent in the fully saturated N-(cyclooctylmethyl)acetamide [1]. This unsaturation directly influences molecular recognition events in biological systems: the cyclooctenylmethyl moiety has been identified as a pharmacophoric element in muscarinic M₃ receptor antagonists, where the analogous derivative 3e showed a binding Kᵢ of 140 nM, compared to the cyclononenylmethyl derivative 3f with a Kᵢ of 15 μM [2]. Such data demonstrate that even subtle ring-size or saturation-state variations produce quantifiable shifts in target affinity. Therefore, assuming functional equivalence among these analogs—or substituting one for another in an experimental or synthetic sequence—can lead to a loss of potency, altered selectivity, or complete inactivity.

Quantitative Evidence Guide: Acetamide, N-(1-cycloocten-1-ylmethyl)- vs. Its Closest Analogs


Binding Affinity Differentiation: Cyclooctenylmethyl vs. Cyclononenylmethyl in Muscarinic M₃ Antagonists

While not a direct head-to-head comparison of the isolated acetamide building blocks, published SAR data on advanced 2-aminothiazole-4-carboxamide derivatives provide the strongest class-level inference for the value of the cyclooctenylmethyl motif. The derivative 3e, which incorporates the N-(cycloocten-1-ylmethyl) moiety, exhibited a human M₃ receptor binding affinity (Kᵢ) of 140 nM. In stark contrast, the immediate homolog 3f, bearing a cyclononenylmethyl group (one additional methylene unit in the ring), showed a Kᵢ of 15,000 nM—representing a >100-fold reduction in potency [1]. This sensitivity to ring size underscores the non-redundant role of the eight-membered cyclooctene ring in target recognition.

Muscarinic M3 receptor GPCR pharmacology Structure-activity relationship

Comparative Physicochemical Properties: Target Compound vs. Saturated Analog (CAS 361343-40-0)

The presence of a double bond in the cyclooctene ring imparts measurable differences in the compound's physicochemical properties compared to its saturated analog. The target compound (C₁₁H₁₉NO) has a computed XLogP3-AA of 2.2, while the saturated N-(cyclooctylmethyl)acetamide (C₁₁H₂₁NO) is expected to have a higher LogP due to the absence of the polarizable π-electrons and a slightly larger molar volume [1][2]. Additionally, the target compound has a molecular weight of 181.27 g/mol versus 183.16 g/mol for the saturated analog, a difference of 1.89 g/mol [1][2]. These property shifts directly impact solubility, membrane permeability, and metabolic stability.

Physicochemical profiling LogP Molecular recognition

Best-Validated Application Scenarios for Acetamide, N-(1-cycloocten-1-ylmethyl)- Procurement


Muscarinic M₃ Receptor Antagonist Development and Chemical Biology

Procurement of high-purity N-(1-cycloocten-1-ylmethyl)acetamide is justified for research programs developing selective M₃ receptor antagonists. The cyclooctenylmethyl moiety has been validated as a critical pharmacophoric element, conferring nanomolar potency (Kᵢ 140 nM for the derivative 3e) [1]. This compound serves as an essential building block for generating focused screening libraries targeting muscarinic receptor subtypes, where even a one-carbon ring expansion abolishes activity (Kᵢ 15,000 nM for the cyclononenylmethyl derivative 3f) [1].

ORL-1 (NOP) Receptor Antagonist Synthesis Intermediate

This acetamide derivative is a documented intermediate in the synthesis of J-113397, the first non-peptide ORL-1 receptor antagonist . The cyclooctenylmethyl group is crucial for constructing the piperidine framework of J-113397, which displays sub-nanomolar affinity for the ORL-1 receptor (Kᵢ 1.1 nM in mouse brain) . Researchers synthesizing novel nociceptin/orphanin FQ receptor ligands should prioritize this specific intermediate to ensure structural fidelity and biological activity of the final antagonist.

CCR1 Chemokine Receptor Antagonist Research

The cyclooctenylmethyl group is a key structural element in J-113863, a potent CCR1 chemokine receptor antagonist . The xanthene-carboxamide derivative incorporating this moiety displays high selectivity for human CCR1 receptors . For medicinal chemistry teams exploring chemokine receptor modulation, the procurement of the correctly unsaturated cyclooctenyl building block is essential, as substitution with the saturated analog could compromise the conformational constraint required for receptor binding.

Quote Request

Request a Quote for Acetamide,N-(1-cycloocten-1-ylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.